
(4aS,8aS)-3-((Phenylsulfonyl)oxy)hexahydroquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aS,8aS)-3-((Phenylsulfonyl)oxy)hexahydroquinazoline-2,4(1H,3H)-dione is a complex organic compound characterized by its hexahydroquinazoline core structure. This compound features a phenylsulfonyl group attached to an oxygen atom, which is further connected to the hexahydroquinazoline ring. The stereochemistry of the compound is specified by the (4aS,8aS) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-3-((Phenylsulfonyl)oxy)hexahydroquinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Hexahydroquinazoline Core: This can be achieved through the cyclization of appropriate precursors such as amino acids or amines with carbonyl compounds under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions. This involves the reaction of the hexahydroquinazoline intermediate with phenylsulfonyl chloride in the presence of a base like pyridine or triethylamine.
Oxidation and Purification: The final compound is often purified using chromatographic techniques and may require oxidation steps to achieve the desired oxidation state.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the hexahydroquinazoline ring, potentially converting them to alcohols.
Substitution: The phenylsulfonyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4aS,8aS)-3-((Phenylsulfonyl)oxy)hexahydroquinazoline-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific stereochemistry and functional groups. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic properties. The hexahydroquinazoline core is a common motif in many bioactive molecules, making it a valuable scaffold for drug development.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its reactivity and functional groups make it suitable for various applications, including as an intermediate in the synthesis of more complex products.
Mécanisme D'action
The mechanism of action of (4aS,8aS)-3-((Phenylsulfonyl)oxy)hexahydroquinazoline-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the hexahydroquinazoline core provides a rigid framework that can fit into specific binding sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexahydroquinazoline Derivatives: Compounds with similar core structures but different substituents.
Phenylsulfonyl Derivatives: Compounds with the phenylsulfonyl group attached to different core structures.
Uniqueness
What sets (4aS,8aS)-3-((Phenylsulfonyl)oxy)hexahydroquinazoline-2,4(1H,3H)-dione apart is its specific stereochemistry and the combination of functional groups. This unique arrangement allows for specific interactions and reactivity that are not observed in other similar compounds.
Propriétés
Numéro CAS |
6341-50-0 |
|---|---|
Formule moléculaire |
C14H16N2O5S |
Poids moléculaire |
324.35 g/mol |
Nom IUPAC |
[(4aS,8aS)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl] benzenesulfonate |
InChI |
InChI=1S/C14H16N2O5S/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)21-22(19,20)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,18)/t11-,12-/m0/s1 |
Clé InChI |
DMZBCSVZDOQNJJ-RYUDHWBXSA-N |
SMILES isomérique |
C1CC[C@H]2[C@H](C1)C(=O)N(C(=O)N2)OS(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CCC2C(C1)C(=O)N(C(=O)N2)OS(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



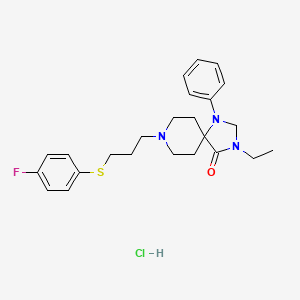
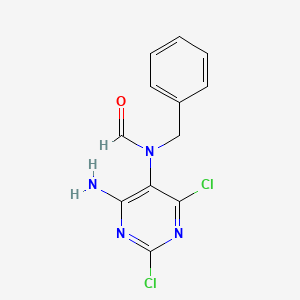

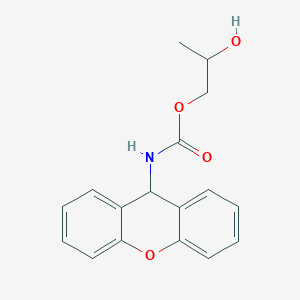
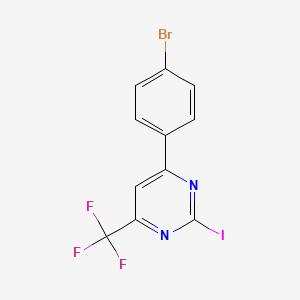
![1,3-thiazol-5-ylmethyl N-[(2S,3R)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12809094.png)
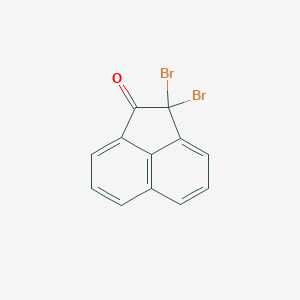
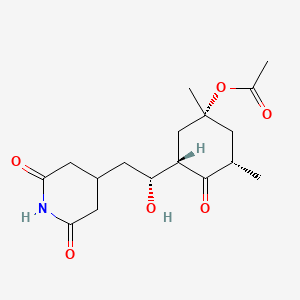
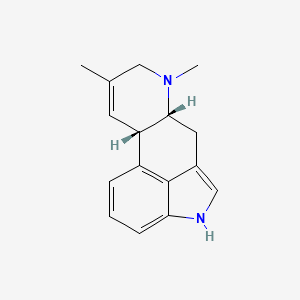
![4'-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B12809122.png)
![1-Amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B12809135.png)
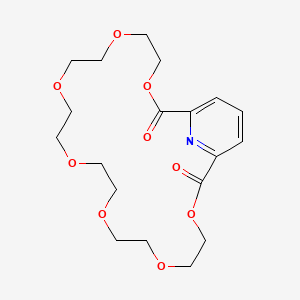
![Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B12809155.png)
